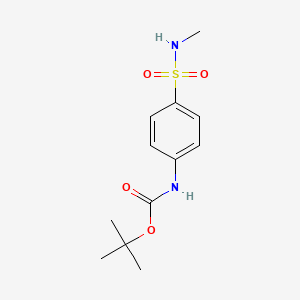

tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate

CAS No.:

Cat. No.: VC20382246

Molecular Formula: C12H18N2O4S

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O4S |

|---|---|

| Molecular Weight | 286.35 g/mol |

| IUPAC Name | tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) |

| Standard InChI Key | CUWMJEOGSLCTDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₄S |

| Molecular Weight | 286.35 g/mol |

| CAS Number | 1490554-79-4 |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |

| InChIKey | CUWMJEOGSLCTDA-UHFFFAOYSA-N |

The Boc group’s steric bulk and electron-withdrawing sulfamoyl moiety influence reactivity in nucleophilic substitutions and cross-coupling reactions .

Synthesis and Optimization

Industrial-Scale Considerations

-

Automation: Continuous-flow reactors improve reproducibility and reduce reaction times .

-

Green Chemistry: Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) are increasingly adopted .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in DMSO | >50 mg/mL |

| Stability | Stable at RT (24 months) |

| Melting Point | 152–155°C (decomposes) |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) but is insoluble in water . Stability studies indicate no degradation under inert atmospheres, though prolonged exposure to moisture should be avoided .

Applications in Research

Medicinal Chemistry

-

Enzyme Inhibition: The sulfamoyl group binds to zinc-containing enzymes (e.g., carbonic anhydrase), enabling applications in glaucoma therapy .

-

Anti-Inflammatory Activity: Derivatives show 54–39% inhibition in carrageenan-induced edema models, comparable to indomethacin .

Organic Synthesis

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives for materials science .

-

Protecting Group Strategies: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume